molecular formula C16H14N2O3S2 B2455596 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 476277-13-1

3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2455596
CAS No.: 476277-13-1
M. Wt: 346.42
InChI Key: MJLPBPGPBMUEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3 and 5 positions, and a thiazole ring attached to the amide nitrogen The thiazole ring is further substituted with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions One common route starts with the preparation of 3,5-dimethoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride The acid chloride is then reacted with 2-aminothiazole to form the amide linkage

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The thiophene and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzaldehyde or 3,5-dimethoxybenzoic acid.

    Reduction: Formation of 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzylamine.

    Substitution: Various substituted thiophene or thiazole derivatives.

Scientific Research Applications

3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving thiazole and thiophene derivatives.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxybenzamide: Lacks the thiazole and thiophene rings, resulting in different chemical and biological properties.

    N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Lacks the methoxy groups, which may affect its reactivity and solubility.

    3,5-dimethoxy-N-(thiazol-2-yl)benzamide: Lacks the thiophene ring, potentially altering its electronic properties.

Uniqueness

The presence of both methoxy groups and the thiazole-thiophene moiety in 3,5-dimethoxy-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide imparts unique electronic and steric characteristics, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity distinguish it from similar compounds.

Properties

IUPAC Name

3,5-dimethoxy-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S2/c1-20-11-6-10(7-12(8-11)21-2)15(19)18-16-17-13(9-23-16)14-4-3-5-22-14/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJLPBPGPBMUEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.